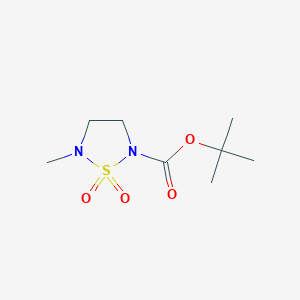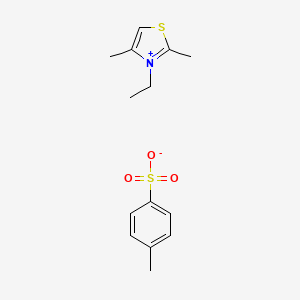
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate is a chemical compound with the molecular formula C14H19NO3S2. It is known for its unique structural properties and is used in various scientific research applications. This compound is characterized by the presence of a thiazolium ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate typically involves the reaction of 2,4-dimethylthiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with toluene-p-sulphonic acid to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolium ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazolium derivatives.
Scientific Research Applications
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate involves its interaction with specific molecular targets. The thiazolium ring can act as an electrophile, facilitating various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, modulating their activity and function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate can be compared with other thiazolium compounds, such as:
- 2-Methylthiazolium chloride
- 4-Methylthiazolium bromide
- 2,4-Dimethylthiazolium iodide
Uniqueness
The unique structural features of this compound, such as the presence of both ethyl and methyl groups on the thiazolium ring, contribute to its distinct reactivity and applications. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research.
Properties
CAS No. |
50498-74-3 |
|---|---|
Molecular Formula |
C14H19NO3S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-ethyl-2,4-dimethyl-1,3-thiazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H12NS.C7H8O3S/c1-4-8-6(2)5-9-7(8)3;1-6-2-4-7(5-3-6)11(8,9)10/h5H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
RFPVJYBAAODNDM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC=C1C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


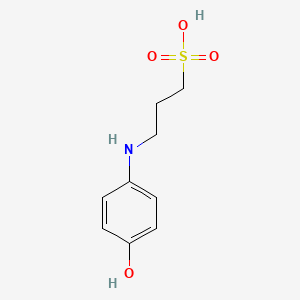
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)
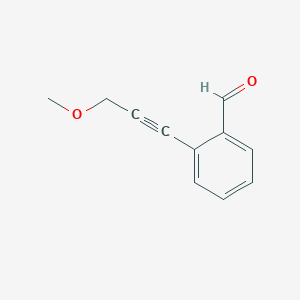


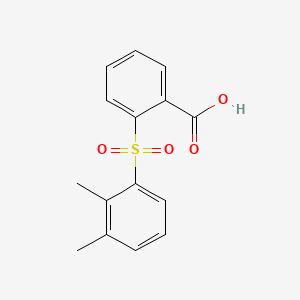
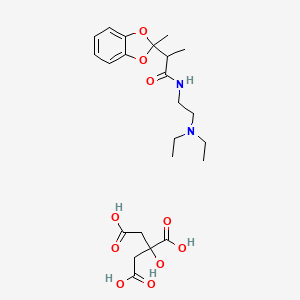
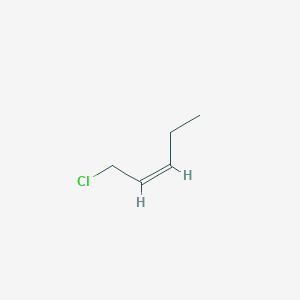
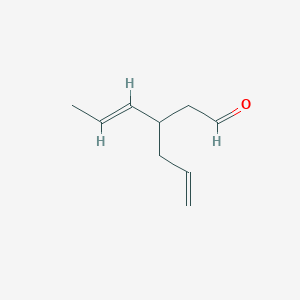
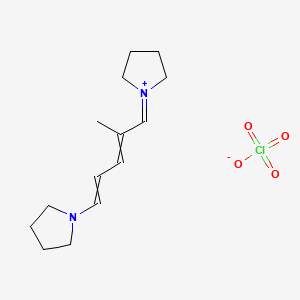
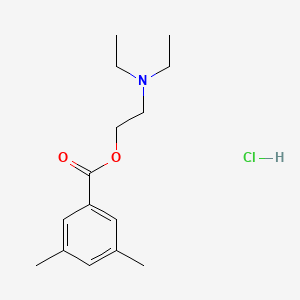
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)

